Vinyl uridine, specifically 5-vinyl-uridine, is a modified nucleoside that serves as a versatile tool in biochemical research, particularly in the study of RNA synthesis and metabolism. This compound is characterized by the presence of a terminal alkene group, which allows for unique chemical modifications and labeling of RNA molecules. It is primarily utilized in applications involving the monitoring of de novo RNA synthesis and the functionalization of RNA with biophysical probes.
5-Vinyl-uridine can be synthesized from uridine through various chemical methodologies, including cross-coupling reactions. Its commercial availability is supported by multiple suppliers, including Jena Bioscience and Lumiprobe, which offer it for laboratory use.
5-Vinyl-uridine is classified as a nucleoside derivative and falls under the category of ribonucleosides. It is specifically recognized for its role in RNA research due to its ability to be incorporated into RNA strands during transcription processes.
The synthesis of 5-vinyl-uridine typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and the concentration of reagents. The use of palladium catalysts is crucial for achieving high yields and purity in the final product.
5-Vinyl-uridine has a molecular formula of C₁₁H₁₄N₂O₆ and a molecular weight of 270.24 g/mol. The structure features a uridine backbone with a vinyl group at the 5-position:
The compound appears as a white to off-white solid and exhibits solubility in solvents such as dimethyl sulfoxide and methanol. Its purity is typically ≥ 98%, as determined by high-performance liquid chromatography.
5-Vinyl-uridine participates in various chemical reactions that are crucial for its applications in RNA research:
These reactions are characterized by their specificity and efficiency, allowing researchers to label RNA without disrupting normal cellular processes.
The mechanism through which 5-vinyl-uridine functions involves its incorporation into RNA during transcription:
This process enables real-time monitoring of RNA synthesis and provides insights into cellular transcriptional activities.
These properties make it suitable for various laboratory applications involving RNA.
5-Vinyl-uridine has several significant applications in scientific research:
T7 RNA polymerase efficiently incorporates 5-vinyluridine triphosphate (VUTP) into RNA transcripts during in vitro transcription. VUTP acts as a substrate analog of natural uridine triphosphate (UTP), with the vinyl moiety serving as a bioorthogonal handle for post-transcriptional functionalization. The enzymatic process involves VUTP’s synthesis via Stille cross-coupling of 5-iodouridine with vinyltributylstannane, followed by phosphorylation using POCl₃ and bis-tributylammonium pyrophosphate [1]. Structural analyses confirm that the vinyl group’s minimal steric perturbation (occupying space similar to C5-H in uridine) allows seamless recognition by T7 RNA polymerase’s active site [3] [5].
Key applications enabled by VUTP incorporation include:
Table 1: Transcription Efficiency with VUTP in Different Templates
Template Sequence | VU Positions | Full-Length RNA Yield | Applications Demonstrated |
---|---|---|---|
S1 (10-mer) | +7 | ~15 nmol (75 pmol template) | Oxidative Heck, IEDDA |
S2 (18-mer) | +1, +12 | 78% vs. UTP control | Multi-site labeling |
S3 (25-mer) | +3, +8, +15 | 65% vs. UTP control | FRET studies |
S4 (30-mer) | +5, +11, +20, +25 | 52% vs. UTP control | RNA-protein crosslinking |
Template design critically governs site-specific VU integration. DNA templates require dA residues in the coding region to direct VUTP insertion opposite thymidine, as confirmed through radiolabeled (α-³²P ATP) transcription assays [2] [3]. Key design principles include:
Table 2: Impact of Adjacent Modified Bases on Transcription Efficiency
Modification Pattern | Relative Yield (%) | Notes |
---|---|---|
Single VU insertion | 95–100 | Minimal polymerase stalling |
Three non-adjacent VU sites | 78–85 | Moderate yield reduction |
Two adjacent VU sites (e.g., S4) | 52–65 | Significant stalling; requires optimization |
Seven VU sites (mixed adjacency) | 30–40 | High abortive transcripts |
VUTP incorporation efficiency rivals natural UTP under optimized conditions. Competitive transcription assays using equimolar VUTP:UTP mixtures reveal near-equivalent incorporation (ratio 1:1), with modified transcripts exhibiting slower electrophoretic mobility due to the vinyl group’s mass [1] [9]. Quantitative analyses show:
Sensitivity in detection applications:
Table 3: Detection Sensitivity of VU-Modified RNA
Detection Method | Signal Output | Sensitivity Threshold |
---|---|---|
Oxidative Heck + fluorescence | 440 nm emission | 5 nM RNA |
IEDDA + chemiluminescence | Streptavidin-HRP signal | 1 fmol/µg RNA |
RT stop assays | cDNA truncation | 10% VU incorporation |
Mutational profiling (T→A) | Sequencing misreads | Single-nucleotide resolution |
Compound Names Mentioned:
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